MB05032

Vue d'ensemble

Description

MB05032 est un inhibiteur puissant et sélectif de la fructose-1,6-bisphosphatase, une enzyme impliquée dans la néoglucogenèse. Ce composé cible le site de liaison de l’adénosine monophosphate de la fructose-1,6-bisphosphatase, ce qui en fait un candidat prometteur pour le traitement du diabète de type 2 en réduisant la production excessive de glucose endogène .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : MB05032 peut être synthétisé par une série de réactions chimiques impliquant la formation d’un cycle thiazole et sa fonctionnalisation ultérieure. Les étapes clés comprennent :

- Formation du cycle thiazole par réaction de la 2-amino-5-isobutylthiazole avec des réactifs appropriés.

- Introduction du cycle furane par une réaction de couplage.

- Addition du groupe acide phosphonique au cycle furane .

Méthodes de production industrielle : La production industrielle de this compound implique l’optimisation de la voie de synthèse pour une production à grande échelle. Cela comprend :

- L’utilisation de matières premières de haute pureté.

- L’emploi de catalyseurs efficaces et de conditions réactionnelles pour maximiser le rendement.

- La mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour obtenir le produit final avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : MB05032 subit principalement des réactions d’inhibition avec la fructose-1,6-bisphosphatase. Il ne subit pas de réactions significatives d’oxydation, de réduction ou de substitution dans des conditions physiologiques .

Réactifs et conditions courants : L’inhibition de la fructose-1,6-bisphosphatase par this compound est facilitée par sa liaison au site de liaison de l’adénosine monophosphate. Cette interaction est hautement spécifique et ne nécessite pas de réactifs supplémentaires .

Produits principaux : Le produit principal de la réaction entre this compound et la fructose-1,6-bisphosphatase est le complexe enzymatique inhibé, ce qui entraîne une réduction de la néoglucogenèse .

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l’inhibition de la fructose-1,6-bisphosphatase et son rôle dans la néoglucogenèse

Médecine : Exploré comme agent thérapeutique potentiel pour le diabète de type 2 en raison de sa capacité à réduire la production de glucose endogène

Industrie : Utilisé dans le développement de nouveaux médicaments antidiabétiques et comme composé de référence dans les études pharmacologiques

Applications De Recherche Scientifique

Diabetes Research

Mechanism of Action:

MB05032 inhibits FBPase, leading to reduced gluconeogenesis in the liver. This inhibition is significant for managing type 2 diabetes, where excessive glucose production contributes to hyperglycemia. Studies have shown that this compound effectively decreases glucose output from hepatocytes in a concentration-dependent manner, indicating its potential as a therapeutic agent for diabetes management .

Case Study:

In a study involving human hepatocytes, this compound demonstrated a reduction in glucose synthesis with full inhibition achieved at concentrations around 1 μM. The compound exhibited an IC50 value of 16 nM for human liver FBPase, highlighting its potency compared to natural inhibitors like AMP . Additionally, its effects on β-cells in the pancreas showed an increase in glucose utilization and ATP levels when FBPase activity was inhibited, further supporting its role in enhancing insulin sensitivity .

Cancer Research

Role in Tumor Metabolism:

FBPase is implicated in cancer metabolism, particularly in tumor cells that rely on gluconeogenesis for energy production. By inhibiting FBPase with this compound, researchers are investigating its potential to disrupt metabolic pathways that support tumor growth.

Case Study:

Research has indicated that this compound can influence keratinocyte proliferation and differentiation, which may have implications for skin cancers and conditions such as psoriasis. The compound reduced the expression of keratin-specific proteins in human epidermal equivalents, suggesting a role in modulating cellular differentiation processes .

Metabolic Regulation

Impact on Metabolic Disorders:

this compound's inhibition of FBPase has broader implications for metabolic disorders beyond diabetes. By regulating gluconeogenesis, it may impact conditions associated with metabolic syndrome.

Data Table: Inhibition Potency of this compound

| Enzyme | IC50 (nM) |

|---|---|

| Human Liver FBPase | 16 ± 1.5 |

| Human Muscle FBPase | 29 ± 1 |

| Rat Liver FBPase | 61 ± 14 |

| Human Erythrocyte AMP Deaminase | >100,000 |

| Rabbit Muscle Glycogen Phosphorylase | >100,000 |

| Human AMP-Activated Protein Kinase | >100,000 |

This table illustrates the specificity and potency of this compound against various enzymes involved in carbohydrate metabolism .

Pharmacokinetics and Bioavailability

Prodrug Development:

Due to the low oral bioavailability of this compound (<2%), researchers have developed prodrugs like MB06322 to enhance its pharmacokinetic properties. These prodrugs are designed to convert into this compound upon administration, thereby improving absorption and efficacy .

Stability and Conversion:

MB06322 has shown stability in aqueous solutions and rapidly converts to this compound through enzymatic cleavage in liver tissues. This conversion facilitates targeted delivery of the active compound to sites where FBPase inhibition is desired .

Mécanisme D'action

MB05032 exerce ses effets en se liant au site de liaison de l’adénosine monophosphate de la fructose-1,6-bisphosphatase. Cette liaison inhibe l’activité de l’enzyme, ce qui entraîne une diminution de la néoglucogenèse. L’inhibition de la fructose-1,6-bisphosphatase entraîne une production réduite de glucose à partir de substrats non glucidiques, ce qui abaisse la glycémie . Les cibles moléculaires impliquées comprennent la fructose-1,6-bisphosphatase et les voies régulant la néoglucogenèse .

Composés similaires :

Adénosine monophosphate : Un inhibiteur naturel de la fructose-1,6-bisphosphatase qui se lie au même site que this compound.

CS-917 : Un promédicament qui est converti en this compound in vivo et présente des effets inhibiteurs similaires sur la fructose-1,6-bisphosphatase

Unicité de this compound : this compound est unique en raison de sa grande spécificité et de sa puissance dans l’inhibition de la fructose-1,6-bisphosphatase. Il a une valeur IC50 inférieure à celle des autres inhibiteurs, ce qui le rend plus efficace à des concentrations plus faibles . De plus, sa capacité à réduire la néoglucogenèse sans provoquer d’effets secondaires importants tels que l’hypoglycémie ou la prise de poids en fait un candidat prometteur pour le traitement du diabète .

Comparaison Avec Des Composés Similaires

Adenosine monophosphate: A natural inhibitor of fructose-1,6-bisphosphatase that binds to the same site as MB05032.

CS-917: A prodrug that is converted to this compound in vivo and exhibits similar inhibitory effects on fructose-1,6-bisphosphatase

Uniqueness of this compound: this compound is unique due to its high specificity and potency in inhibiting fructose-1,6-bisphosphatase. It has a lower IC50 value compared to other inhibitors, making it more effective at lower concentrations . Additionally, its ability to reduce gluconeogenesis without causing significant side effects such as hypoglycemia or weight gain makes it a promising candidate for diabetes treatment .

Activité Biologique

MB05032 is a potent and selective inhibitor of fructose 1,6-bisphosphatase (FBPase), an enzyme crucial in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. This compound has garnered attention for its potential therapeutic applications in managing type 2 diabetes by regulating glucose production in the liver and enhancing insulin secretion in pancreatic β-cells.

This compound operates primarily by binding to the AMP site of FBPase, thereby inhibiting its activity. This inhibition leads to decreased gluconeogenesis, which is particularly beneficial in conditions characterized by excessive glucose production, such as type 2 diabetes. The compound exhibits a significantly higher potency than AMP itself, with an IC50 value of 16 ± 1.5 nM for human liver FBPase compared to AMP's IC50 of 1 μM .

Inhibition Potency and Specificity

The following table summarizes the inhibitory potency of this compound against various enzymes:

| Enzyme | This compound IC50 (nM) |

|---|---|

| Human liver FBPase | 16 ± 1.5 |

| Human muscle FBPase | 29 ± 1 |

| Rat liver FBPase | 61 ± 4 |

| Human erythrocyte AMP deaminase | >100,000 |

| Rabbit muscle glycogen phosphorylase | >100,000 |

| Human AMP-activated protein kinase | >100,000 |

This data indicates that this compound is highly selective for FBPase, with no significant activity against other important metabolic enzymes such as glycogen phosphorylase and AMP-activated protein kinase .

In Vivo Efficacy

In animal models, MB06322 (the prodrug form of this compound) demonstrated effective oral bioavailability and rapid conversion to this compound. Studies indicate that it can significantly inhibit glucose production from various gluconeogenic precursors in both rat and human hepatocytes . Notably, this compound was found to be a less potent inhibitor of glucose synthesis in human hepatocytes compared to its prodrug, suggesting that its negatively charged phosphonic acid group may hinder cellular uptake .

Effects on Insulin Secretion

Research has shown that inhibiting FBPase with this compound enhances glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. Specifically, inhibition leads to increased glucose utilization and improved ATP/ADP ratios within these cells, which are critical for insulin release . In vivo studies have confirmed that pretreatment with MB06322 can enhance GSIS and improve glucose tolerance in diabetic mouse models .

Clinical Implications

A notable case study involved the administration of MB06322 in ZDF rats, which are a model for type 2 diabetes. The results indicated significant reductions in blood glucose levels following treatment with the prodrug, supporting its potential application in clinical settings for diabetes management .

Safety and Tolerability

Another study assessed the safety profile of this compound through various dosing regimens in animal models. The findings suggested that the compound was well-tolerated with no significant adverse effects observed at therapeutic doses .

Propriétés

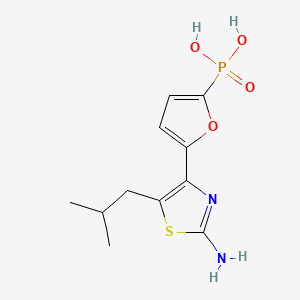

IUPAC Name |

[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N2O4PS/c1-6(2)5-8-10(13-11(12)19-8)7-3-4-9(17-7)18(14,15)16/h3-4,6H,5H2,1-2H3,(H2,12,13)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMYIJPPDSZOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(N=C(S1)N)C2=CC=C(O2)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261365-11-1 | |

| Record name | MB-05032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261365111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MB-05032 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9379MH4CAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.